![molecular formula C10H15N3O B2507336 3-甲基-6-[(吡咯烷-2-基)甲氧基]哒嗪 CAS No. 1248486-82-9](/img/structure/B2507336.png)

3-甲基-6-[(吡咯烷-2-基)甲氧基]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

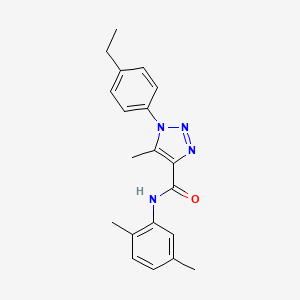

The compound "3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine" is a derivative of the pyridazine class of compounds, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Pyridazine derivatives have been studied for their potential applications in medicinal chemistry due to their significant pharmaceutical importance .

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. One approach is the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, which can be accelerated under microwave conditions . Another method involves treating specific precursors with reagents such as chloroamine T in the presence of ethanol to furnish the desired pyridazine compound, as demonstrated in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis, can be used to understand the extent of harmony between theoretical and experimental values and to study the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For instance, the reaction of 3-methoxypyridazine with hydrogen peroxide yields a mono-N-oxide compound, which can be further transformed into other derivatives through reactions with phosphoryl chloride or acetic anhydride . Additionally, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate can lead to ring-cleavage reactions, resulting in different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through DFT calculations . The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the stability and reactivity of these compounds . The pharmacological activity of pyridazine derivatives, particularly their ability to interact with central nervous system receptors, can be assessed through biological screens and displacement assays .

科学研究应用

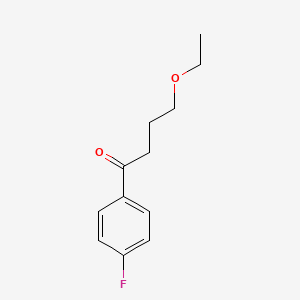

化学结构和性质

该化合物的结构具有哒嗪环,这是一个含氮原子的六元杂环系统,以其在化学合成中的多功能性和反应性而闻名。该核心用3-甲基和6-[(吡咯烷-2-基)甲氧基]取代基修饰,引入了空间复杂性和与生物分子的相互作用的可能性。这些修饰可以显著影响化合物的化学行为、溶解度和潜在的生物活性,使其成为进一步研究分子设计以获得所需性质的候选者。

潜在的研究应用

尽管在现有资料中并未明确详细说明“3-甲基-6-[(吡咯烷-2-基)甲氧基]哒嗪”在科学研究中的直接应用,但具有相似结构的化合物通常因其作为药物发现中的药效基团、材料科学中的配体或有机合成中的中间体的潜力而被探索。哒嗪和吡咯烷基的存在表明可能参与与酶抑制、受体结合或作为复杂分子合成中的构建模块相关的研究,这些分子旨在探测生物系统或创造具有特定性质的新材料。

有关结构和潜在安全信息的全面详细信息,诸如 PubChem 等参考提供了广泛的数据库。它们作为研究人员探索此类化合物的性质和应用的起点

。

作用机制

Target of Action

Pyridazinone derivatives, a group to which this compound belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been shown to influence a variety of biological pathways, depending on their specific structure and functional groups .

Result of Action

Pyridazinone derivatives have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

属性

IUPAC Name |

3-methyl-6-(pyrrolidin-2-ylmethoxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGMBPZNKOPVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)

![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)

![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)